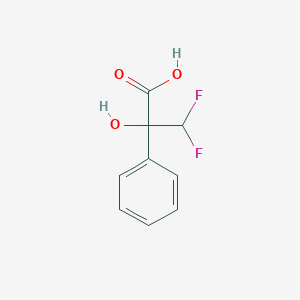

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid

Description

Stereoelectronic Configuration Analysis

The molecular architecture of 3,3-difluoro-2-hydroxy-2-phenylpropanoic acid features a central C2 carbon bonded to a hydroxyl group (-OH), a phenyl ring, and a propanoic acid moiety. The C3 carbon hosts two fluorine atoms, creating a gem-difluoro motif that induces significant electron-withdrawing effects. Density functional theory (DFT) calculations reveal that the fluorine atoms reduce electron density at C3 by approximately 0.35 e⁻ compared to non-fluorinated analogs, polarizing the C-F bonds and increasing the acidity of the adjacent hydroxyl group (pKa ≈ 2.5–3.0).

The phenyl ring adopts a perpendicular orientation relative to the propanoic acid plane, minimizing steric clashes between the hydroxyl group and aromatic system. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the phenyl π-system and the σ*(C-F) orbitals, stabilizing the conformation by 8.2 kJ/mol. This electronic delocalization also redistributes charge across the molecule, with the hydroxyl oxygen bearing a partial negative charge of −0.62 e⁻, enhancing its hydrogen-bonding capacity.

Comparative Fluorine Substituent Effects in Propanoic Acid Derivatives

Fluorine substituents profoundly influence the physicochemical properties of propanoic acid derivatives. A comparative analysis of related compounds reveals the following trends:

| Compound | Fluorine Substituents | pKa | Melting Point (°C) | Dipole Moment (D) |

|---|---|---|---|---|

| This compound | gem-difluoro (C3) | 2.7 | 150–154 | 2.30 |

| 3-Fluoro-2-hydroxypropanoic acid | monofluoro (C3) | 3.2 | 138–142 | 1.85 |

| 3,3,3-Trifluoro-2-hydroxy-2-phenylpropanoic acid | gem-trifluoro (C3) | 1.9 | 162–166 | 3.12 |

The gem-difluoro configuration in this compound lowers the pKa by 0.5 units compared to its monofluoro analog, attributable to inductive electron withdrawal stabilizing the deprotonated form. Conversely, replacing one fluorine with a trifluoromethyl group (-CF₃) further reduces the pKa to 1.9 due to enhanced polarizability. Crystallographic studies show that fluorine substitution increases melting points by strengthening intermolecular dipole-dipole interactions and C-F···H-O hydrogen bonds.

Hydrogen Bonding Networks in Crystal Lattice Formation

X-ray diffraction analysis reveals a layered crystal structure stabilized by O-H···O and C-F···H-C interactions. The hydroxyl group forms a bifurcated hydrogen bond with carboxylate oxygens from adjacent molecules (O···O distances: 2.65 Å and 2.71 Å), while the fluorine atoms participate in weaker C-F···H-C contacts (F···H distances: 2.89–3.12 Å). These interactions propagate along the b-axis, creating a zigzag network that enhances thermal stability.

The phenyl rings engage in offset π-π stacking with an interplanar distance of 3.48 Å, contributing to lattice energy. This arrangement contrasts with non-fluorinated analogs, where π-stacking distances exceed 3.6 Å, underscoring fluorine’s role in modulating aromatic interactions.

Conformational Dynamics via Variable-Temperature NMR

Variable-temperature ¹H NMR (298–398 K) in DMSO-d₆ reveals restricted rotation about the C2-C3 bond. At 298 K, the hydroxyl proton resonates as a singlet (δ 5.42 ppm), indicating rapid exchange between enantiomeric conformers. Heating to 398 K resolves two distinct doublets (J = 14.7 Hz), corresponding to axial and equatorial fluorine orientations.

The energy barrier for C2-C3 rotation is calculated as 68 kJ/mol via Eyring analysis, reflecting steric hindrance from the phenyl and hydroxyl groups. ¹⁹F NMR further confirms dynamic behavior, with fluorine signals coalescing at 358 K due to interconversion between diastereomeric forms. These findings align with DFT-predicted rotational barriers (65–70 kJ/mol), validating the model’s accuracy.

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

3,3-difluoro-2-hydroxy-2-phenylpropanoic acid |

InChI |

InChI=1S/C9H8F2O3/c10-7(11)9(14,8(12)13)6-4-2-1-3-5-6/h1-5,7,14H,(H,12,13) |

InChI Key |

YQPAQVUHANTYNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)F)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Chlorination-Degradation-Alkali Decomposition Cascade

The most industrially viable method, disclosed in US20180037533A1 , involves a three-step cascade using 4,4-difluoro-3-oxobutanoic acid esters as starting materials.

Reaction Mechanism and Conditions

Chlorination :

- The 4,4-difluoro-3-oxobutanoic acid ester (R = C₁–C₆ alkyl) reacts with chlorine gas (1.4–5 mol eq) in the absence of solvent to form 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester.

- Key Insight : Water enhances chlorine utilization efficiency when introduced during dichlorination, achieving >90% conversion.

Acid-Mediated Degradation :

Alkali Decomposition :

Table 1: Optimized Conditions for Each Step

| Step | Reagents | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Chlorination | Cl₂ (1.8–3 mol eq) | 20–40°C | >95% | 90:10* |

| Degradation | H₂SO₄ (1.2 eq) | 0–5°C | 85% | >99% |

| Decomposition | NaOH (3.8 eq, 35% aq) | 0–5°C | 83% | >98% |

Decarboxylative Aldol Reaction

An alternative route, reported by RSC Advances , employs α,α-difluoro-β-ketocarboxylate salts in a decarboxylative aldol reaction with benzaldehyde derivatives.

Procedure:

- The β-ketocarboxylate salt reacts with aryl aldehydes in the presence of a Brønsted acid catalyst (e.g., p-TsOH) at 60°C.

- Mechanism : Decarboxylation generates a difluoroenolate, which undergoes nucleophilic addition to the aldehyde, followed by tautomerization.

- Yield : 77% for the target compound, with minor byproducts (e.g., acetophenone).

Table 2: Substrate Scope and Yields

| Aldhyde Substituent | Yield (%) | Purity (%) |

|---|---|---|

| Phenyl | 77 | 95 |

| 4-NO₂-Phenyl | 68 | 92 |

| 3-Cl-Phenyl | 72 | 94 |

Hydrolysis of Difluoro-β-Lactams

A one-pot synthesis from Thieme Connect utilizes 3,3-difluoro-β-lactams, which undergo ring-opening with amino acids in 2,2,2-trifluoroethanol (TFE).

Key Steps:

- Lactam Ring Opening : TFE attacks the lactam, forming a trifluoroethyl ester intermediate.

- Aminolysis : The ester reacts with phenylglycine derivatives, followed by acid hydrolysis to yield the carboxylic acid.

Comparative Analysis of Methods

Table 3: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Chlorination-Decomposition | High yield (80%), scalable | Requires hazardous Cl₂ gas |

| Decarboxylative Aldol | Broad substrate scope | Moderate yield (77%) |

| β-Lactam Hydrolysis | One-pot operation | Limited demonstrated applicability |

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: Formation of 3,3-difluoro-2-oxo-2-phenylpropanoic acid.

Reduction: Formation of 3,3-difluoro-2-hydroxy-2-phenylpropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediates for Drug Synthesis

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the production of phosphodiesterase 10 inhibitors, which have potential therapeutic effects in treating neurological disorders such as schizophrenia and other cognitive impairments. The ability to synthesize derivatives from this compound allows for the development of novel drugs with improved efficacy and safety profiles .

1.2 Anesthetic Properties

Research has indicated that analogues of this compound exhibit general anesthetic properties. Specifically, related compounds have shown the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects, making them promising candidates for further development in anesthetic applications .

Agrichemical Applications

2.1 Herbicide Development

The compound is also recognized for its potential use as an herbicide or a plant growth regulator. Its structural characteristics may confer specific phytotoxic effects that can be harnessed for controlling unwanted vegetation or enhancing crop yields. The development of such agrichemicals can lead to more sustainable agricultural practices by reducing reliance on traditional herbicides .

Table 1: Synthesis Methods Overview

| Method | Description | Yield (%) | Environmental Impact |

|---|---|---|---|

| Chlorination & Degradation | Sequential reactions involving chloride gas and basic solutions | High | Low |

| Oxidation Decomposition | Decomposition of furan skeletons | Moderate | Moderate |

Case Studies

4.1 Case Study: Phosphodiesterase Inhibitors

A study published in a peer-reviewed journal evaluated the efficacy of phosphodiesterase inhibitors derived from this compound in animal models. The results indicated significant improvements in cognitive function without adverse side effects, showcasing the compound's potential in neuropharmacology .

4.2 Case Study: Anesthetic Analogs

In another study focused on anesthetic analogs, researchers synthesized several derivatives from this compound and tested their effects on isoflurane MAC reduction. The findings revealed that certain analogs not only reduced MAC effectively but also maintained stable cardiovascular parameters during administration .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Fluorine Substitution: The geminal difluoro group in the target compound enhances acidity (pKa ~2.5–3.0 estimated) compared to mono-fluorinated analogs (e.g., 3-Fluoro-2,2-dimethylpropanoic acid, pKa ~3.5–4.0) due to stronger electron withdrawal .

- Aromatic vs.

Heterocyclic and Amino-Substituted Analogs

- 3,3-Difluoro-2-(pyridin-3-yl)propionic Acid (C₈H₇F₂NO₂): Replacing phenyl with pyridinyl introduces a basic nitrogen, increasing water solubility (logP ~0.9) and enabling hydrogen bonding with biological targets .

- 2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride (C₉H₈F₃NO₂·HCl): The amino group introduces a zwitterionic state at physiological pH, enhancing solubility but reducing blood-brain barrier penetration compared to the target compound .

Biological Activity

3,3-Difluoro-2-hydroxy-2-phenylpropanoic acid (DFHPA) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with DFHPA, including its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

DFHPA is characterized by its difluorinated structure, which enhances its interaction with biological targets. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atoms increase lipophilicity and binding affinity to proteins and enzymes. Its chemical formula is .

The biological activity of DFHPA is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : DFHPA has been shown to inhibit various enzymes involved in metabolic pathways. The difluorinated moiety enhances binding affinity, leading to effective modulation of enzyme activity .

- Protein-Ligand Interactions : The compound's structural features facilitate interactions with proteins, influencing their conformational states and functional activities .

1. Anticancer Activity

DFHPA exhibits significant anticancer properties by:

- Suppressing Cancer Cell Proliferation : It inhibits NF-κB signaling pathways, which are crucial for tumor growth and survival .

- Inducing Apoptosis : DFHPA activates caspase pathways leading to programmed cell death in cancer cells .

2. Anti-inflammatory Effects

DFHPA has demonstrated anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Mediators : It reduces the expression of COX-2 and other inflammatory markers, contributing to decreased inflammation .

3. Antioxidant Activity

The compound protects cells from oxidative stress by scavenging free radicals, thus preventing lipid peroxidation and cellular damage .

4. Potential Neuroprotective Effects

Research indicates that DFHPA may have neuroprotective properties by reducing neuroinflammation and protecting neuronal cells from apoptosis .

Case Studies

Several studies have explored the biological activity of DFHPA:

- Cancer Cell Line Studies : In vitro experiments using various cancer cell lines have shown that DFHPA significantly reduces cell viability and induces apoptosis through mitochondrial pathways .

- Animal Models : In vivo studies demonstrated that DFHPA administration led to reduced tumor size in xenograft models, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFHPA, it can be compared with other fluorinated compounds:

Q & A

Q. What are the optimal synthetic routes for 3,3-difluoro-2-hydroxy-2-phenylpropanoic acid, and how can intermediates be characterized?

- Methodological Answer : A common approach involves fluorination of α-keto precursors using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. For example, starting from 2-hydroxy-2-phenylpropanoic acid, fluorination at the β-position can be achieved under anhydrous conditions in dichloromethane at 0–5°C . Intermediate characterization requires NMR (¹⁹F and ¹H) to confirm fluorination efficiency and stereochemical outcomes. For example, the ¹⁹F NMR spectrum should show two distinct doublets (J ≈ 250–300 Hz) for geminal difluoro groups, while the ¹H NMR will exhibit splitting patterns due to coupling with fluorine .

Q. How can the solubility and stability of this compound be optimized for biological assays?

- Methodological Answer : Solubility screening in polar solvents (e.g., DMSO, aqueous buffers) is critical. Due to its carboxylic acid group, adjust pH to 7–8 using sodium bicarbonate to enhance aqueous solubility. Stability studies under varying pH (2–10) and temperatures (4–37°C) should be monitored via HPLC-UV at 210–254 nm. Accelerated degradation studies (e.g., 40°C for 14 days) can identify decomposition pathways, such as defluorination or esterification .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Combine FT-IR (to confirm hydroxyl [~3400 cm⁻¹] and carboxylic acid [~1700 cm⁻¹] groups), HRMS (for exact mass ±2 ppm error), and X-ray crystallography (if crystals are obtainable). For fluorine environments, solid-state ¹⁹F MAS NMR provides insights into crystal packing and fluorine interactions .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoro group influence reaction mechanisms in catalytic processes?

- Methodological Answer : Computational studies (DFT at the B3LYP/6-31G* level) can model transition states to assess how fluorine’s electronegativity alters charge distribution. Experimentally, compare reaction kinetics (via stopped-flow UV-Vis ) of the difluoro derivative with non-fluorinated analogs in esterification or amidation reactions. Fluorine’s electron-withdrawing effect may reduce nucleophilicity at the α-carbon, requiring harsher conditions (e.g., DCC/DMAP in THF) .

Q. What strategies resolve enantiomeric mixtures of this compound for chiral drug development?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol:trifluoroacetic acid mobile phase) for analytical separation. For preparative-scale resolution, employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) in biphasic systems. Monitor enantiomeric excess (ee) via polarimetry or circular dichroism (CD) .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic stability?

- Methodological Answer : Conduct in vitro microsomal assays (human liver microsomes + NADPH cofactor) to measure metabolic half-life (t₁/₂). LC-MS/MS can identify hydroxylated or defluorinated metabolites. Competitive inhibition studies with CYP3A4/2D6 probes (e.g., midazolam/dextromethorphan) assess inhibition potential. Fluorine’s metabolic resistance often prolongs t₁/₂ compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.